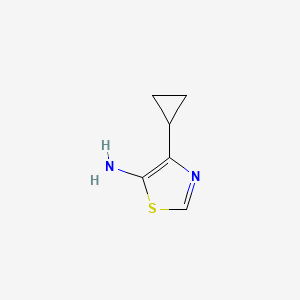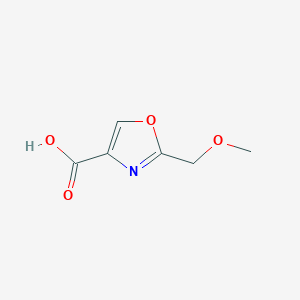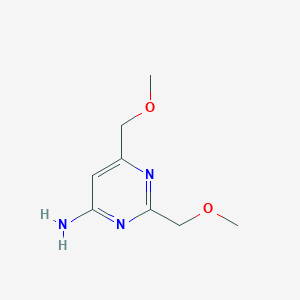![molecular formula C7H10ClN3O B1428145 Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- CAS No. 749908-65-4](/img/structure/B1428145.png)
Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-
Overview
Description
Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- is a chemical compound that has garnered interest due to its potential therapeutic and industrial applications. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
Mechanism of Action
Target of Action
Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- is a synthetic compound that primarily targets the pyrimidine derivatives . Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity .
Mode of Action
The mode of action of Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- involves a nucleophilic attack on pyrimidines, favoring the formation of C-4 substituted products . This reaction is highly regioselective .
Biochemical Pathways
It is known that pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with various pharmacological applications .
Pharmacokinetics
It is known that the compound has a molecular weight of 18763 g/mol.
Result of Action
It is known that pyrimidine derivatives exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Action Environment
It is known that the compound is a solid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- typically involves the nucleophilic substitution of 2-chloro-4-methylpyrimidine. This reaction is facilitated by lithiation using lithium hexamethyldisilazide (LiHMDS) as a base . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to ensure the stability of the reactive intermediates.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: It can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like LiHMDS for lithiation, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can produce different oxidation states of the compound.
Scientific Research Applications
Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving pyrimidine-based drugs.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 2-Chloro-4-methylpyrimidine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Chloro-4-aminopyrimidine
Uniqueness
Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-[(2-chloropyrimidin-4-yl)-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-11(4-5-12)6-2-3-9-7(8)10-6/h2-3,12H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJIGCCUUQXJPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1428062.png)


![Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine](/img/structure/B1428069.png)


![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]](/img/structure/B1428073.png)





![N-[(piperidin-4-yl)methyl]cyclobutanamine](/img/structure/B1428084.png)

